N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide is a synthetic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a piperidine ring, a thiazolidine ring, and a carboxamide group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine and thiazolidine rings, followed by their coupling through appropriate linkers. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Thiazolidine Ring: This often involves the reaction of cysteine or its derivatives with carbonyl compounds.
Coupling Reactions: The piperidine and thiazolidine rings are coupled using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Pharmaceutical Research:
Industrial Applications: It can be used in the synthesis of other complex molecules and as a building block for the development of new materials.
Mechanism of Action
The mechanism of action of N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: A compound with a similar piperidine ring structure, used in the treatment of multiple myeloma.
Lenalidomide: Another related compound with immunomodulatory and anti-cancer properties.
Thalidomide: A well-known compound with a similar structural motif, used for its immunomodulatory effects.
Uniqueness
N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide is unique due to its combination of a piperidine ring and a thiazolidine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-2-11(18)17-9-22-8-10(17)14(21)15-6-7-16-12(19)4-3-5-13(16)20/h10H,2-9H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCXSBHWIMKMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CSCC1C(=O)NCCN2C(=O)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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